2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Catalog No.
S3199175
CAS No.
953938-98-2
M.F
C16H12Cl2N2S
M. Wt
335.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

CAS Number

953938-98-2

Product Name

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole

Molecular Formula

C16H12Cl2N2S

Molecular Weight

335.25

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(14(18)8-13)10-21-16-19-9-15(20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI Key

SNYVMGHXIYGTLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=C(C=C(C=C3)Cl)Cl

solubility

not available

Application in Medicinal Chemistry

Field: Medicinal Chemistry

Application Summary: The compound has been synthesized and evaluated for its in vitro anti-Helicobacter pylori activity .

Methods of Application: A new series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated by the disc diffusion method against Helicobacter pylori .

Results: Four compounds which exhibited strong anti-H. pylori activity at concentration of 8–32 μg/disc (average of inhibition zone >20 mm) were further tested . The averages of inhibition zone diameters indicated that all selected compounds exhibit better anti-H. pylori activity profile against clinical isolates of H. pylori with respect to standard drug metronidazole .

Application in Crystallography

Field: Crystallography

Application Summary: The compound has been synthesized and its structure was confirmed by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .

Methods of Application: The title compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was synthesized, and its structure was confirmed by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .

Application in Chemical Synthesis

Field: Chemical Synthesis

Application Summary: The compound “2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole” is used in the synthesis of a variety of other chemical compounds .

Methods of Application: The compound is used as a starting material in various chemical reactions to synthesize other compounds .

Results: The specific results depend on the particular synthesis process and the compounds being synthesized .

Application in Antimicrobial Research

Field: Antimicrobial Research

Application Summary: A series of structurally novel 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives were designed and synthesized based on a pharmacophore hybrid approach, and screened for their antibacterial and antifungal activities in vitro .

Methods of Application: The compound “2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole” was used as a starting material in the synthesis of these derivatives .

Results: The synthesized compounds were fully characterized through

1H^{1}H1H

NMR,

13C^{13}C13C

NMR and HRMS .

Application in Antimitotic Research

Field: Antimitotic Research

Application Summary: A compound of simple structure, 2,4-dichlorobenzyl thiocyanate (DCBT), is an antimitotic agent with a number of unusual properties .

Methods of Application: The drug causes an extreme reorganization of microtubules in cells in culture . Most normal microtubules disappear, and remaining tubulin-containing structures appear to be bundled or aggregated .

Results: DCBT irreversibly inhibits in vitro polymerization of purified tubulin, but only after a prolonged preincubation of the protein with the drug . A specific interaction with tubulin is also shown by the cross-resistance to DCBT of Colcemid-resistant cells with an altered β-tubulin .

Application in Antimicrobial Research

Application Summary: Two series of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues were designed and synthesised as novel antimicrobial drugs through inhibition of phenylalanyl-tRNA synthetase (PheRS), which is a promising antimicrobial target .

Methods of Application: The synthetic pathway of the designed compounds proceeded in five steps starting from benzimidazole .

Results: In vitro antimicrobial evaluation against five bacterial strains showed a moderate activity of compound 8b with MIC value of 32 μg/mL against S. aureus, while all the synthesised compounds showed weak activity against both E. faecalis and P. aeruginosa (MIC 128 μg/mL) .

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. The structure features a phenyl group and a thioether linkage with a dichlorobenzyl moiety. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms, and it is known for its diverse biological activities. This particular compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Typical of imidazole derivatives, including:

  • Nucleophilic Substitution Reactions: The sulfur atom in the thioether group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The imidazole ring can undergo condensation with aldehydes or ketones to form more complex structures.
  • Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazoles under specific conditions.

These reactions are significant for synthesizing other biologically active compounds and expanding the utility of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole in pharmaceutical applications .

The biological activities of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole have been explored in various studies. Notably, it has shown promising results against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound demonstrated significant antimicrobial activity in vitro, indicating its potential as an anti-H. pylori agent . Additionally, compounds with similar structures have been noted for their antiviral and anticancer properties, suggesting that this compound may also exhibit such activities .

The synthesis of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the following steps:

  • Formation of Imidazole: Starting from appropriate precursors such as phenylacetylene and thiourea or other thiol derivatives.
  • Thioether Formation: The reaction of 2,4-dichlorobenzyl chloride with the synthesized imidazole to introduce the thioether linkage.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Specific reaction conditions, such as temperature and solvent choice (e.g., dimethylformamide), play crucial roles in optimizing yield and purity .

The applications of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole include:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial agents targeting Helicobacter pylori.
  • Research: Used as a starting material in the synthesis of novel chemical entities for pharmacological studies.
  • Antimicrobial Research: Evaluated for its efficacy against various bacterial strains, contributing to the development of new antibiotics .

Interaction studies involving 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole focus on its binding affinities with biological targets. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with enzymes or receptors.
  • Kinetic Studies: To determine the inhibition modes against specific enzymes like α-glucosidase, which could provide insights into its mechanism of action .

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(2,4-Dichlorophenyl)-1H-imidazoleContains a dichlorophenyl groupKnown for antifungal properties
5-(4-Chlorophenyl)-1H-imidazoleSimilar imidazole coreExhibits anti-inflammatory effects
1-(3,4-Dichlorobenzyl)-1H-imidazoleContains a dichlorobenzyl moietyPotential anti-cancer activity
2-(Chlorobenzyl)thio-5-methylimidazoleThioether linkage similar to target compoundDemonstrated antibacterial properties

These compounds highlight the diversity within imidazole derivatives and their potential therapeutic applications. The unique combination of functional groups in 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole contributes to its distinct biological profile compared to other imidazoles .

XLogP3

5.3

Dates

Last modified: 08-18-2023

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